Triisobutylsilane

Catalog No.
S1900327
CAS No.
6485-81-0
M.F
C12H27Si
M. Wt
199.43 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisobutylsilane

CAS Number

6485-81-0

Product Name

Triisobutylsilane

Molecular Formula

C12H27Si

Molecular Weight

199.43 g/mol

InChI

InChI=1S/C12H27Si/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3

InChI Key

GEUFMGZEFYJAEJ-UHFFFAOYSA-N

SMILES

CC(C)C[Si](CC(C)C)CC(C)C

Canonical SMILES

CC(C)C[Si](CC(C)C)CC(C)C

Triisobutylsilane is a colorless liquid at room temperature []. It has limited natural occurrence and is primarily synthesized in laboratories. While specific applications in scientific research are not as prevalent as other organosilicon compounds, triisobutylsilane can serve as a precursor for the synthesis of other silicon-based materials and can be used in some studies related to organometallic chemistry [].


Molecular Structure Analysis

The key feature of triisobutylsilane's structure is the central silicon (Si) atom bonded to three isobutyl groups [(CH3)2CHCH2-] and a hydrogen atom (H). The isobutyl groups are branched hydrocarbon chains, giving the molecule a bulky and non-polar character []. This structure contributes to some of its physical properties, like low solubility in water.


Chemical Reactions Analysis

Synthesis

Triisobutylsilane can be synthesized through the hydrosilylation reaction of isobutene (2-methylpropene) with a silicon hydride source, such as trichlorosilane (SiHCl3) using a catalyst like platinum chloride (PtCl2) [].

Balanced chemical equation:

(CH3)2C=CH2 + SiHCl3 (PtCl2 catalyst) → (CH3)2CHCH2)3SiH + 3 HCl

Decomposition

Under high temperatures or in the presence of strong oxidizing agents, triisobutylsilane can decompose to form silicon dioxide (SiO2), isobutene, and other byproducts []. The specific decomposition pathway depends on the reaction conditions.

Physical and Chemical Properties

  • Melting point: No reported data available.
  • Boiling point: Around 206 °C [].
  • Solubility: Insoluble in water, soluble in organic solvents like hexane and toluene [].
  • Density: Around 0.764 g/mL at 25 °C [].
  • Stability: Relatively stable under ambient conditions, but can decompose at high temperatures or with strong oxidizing agents [].

Organic Synthesis and Modification of Materials

  • Hydrosilylation Reactions

    TIBS, due to its Si-H bond, can participate in hydrosilylation reactions. These reactions involve the addition of a Si-H bond across an unsaturated carbon-carbon double or triple bond. Researchers can utilize TIBS for the selective introduction of bulky isobutyl groups onto organic molecules. This can be useful in studies aimed at modifying the properties of polymers, pharmaceuticals, or other organic materials [].

  • Surface Modification

    The combination of a reactive Si-H bond and bulky isobutyl groups makes TIBS interesting for surface modification applications. Researchers can potentially use TIBS to create hydrophobic (water-repelling) and sterically hindered (resistant to close contact with other molecules) surfaces on various materials []. This could be relevant in areas like microfluidics, sensor development, or studies on protein-surface interactions.

Note

Further research is needed to fully explore the potential of TIBS in these areas.

Precursor for Silicon-Based Materials

  • Chemical Vapor Deposition (CVD)

    TIBS can be a useful precursor for depositing thin films of silicon or silicon-containing materials onto surfaces using CVD techniques. The bulky isobutyl groups can influence the growth rate and morphology of the deposited film, allowing researchers to tailor these properties for specific applications []. This could be of interest in the development of new electronic devices, solar cells, or other functional materials.

  • Synthesis of Novel Silanes

    TIBS can serve as a starting material for the synthesis of more complex silicon-based molecules. Researchers can utilize various chemical reactions to modify the functional groups attached to the silicon atom, leading to the creation of new organosilanes with specific properties []. These novel silanes could then find applications in catalysis, drug delivery, or other areas of research.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Triisobutylsilane

Dates

Modify: 2023-08-16

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